![molecular formula C14H23NO5 B2720650 Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 501431-06-7](/img/structure/B2720650.png)
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported, but specific synthesis methods for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed, but specific structural data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .Chemical Reactions Analysis
Specific chemical reactions involving “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, but specific data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .Scientific Research Applications
a. LMV-6015 and AMG 221: LMV-6015 and AMG 221 are drug candidates that incorporate the bicyclo[2.2.1]heptane core. Investigating the pharmacological properties of these compounds can lead to insights into their efficacy, safety, and potential therapeutic indications.
b. Enantioselective Synthesis: The bicyclo[2.2.1]heptane scaffold provides a foundation for asymmetric synthesis and catalysis. Chiral auxiliaries like bornanesultam and effective chiral ligands (e.g., dibenzyldiene and diphonane) have been developed based on this motif. Researchers continue to explore enantioselective approaches to functionalized bicyclo[2.2.1]heptanes for diverse synthetic applications.
Catalysis and Synthetic Methodology
Researchers have explored the use of bicyclo[2.2.1]heptane derivatives as catalysts or ligands in transition-metal catalysis. These applications include:
a. Asymmetric Catalysis: Bornanesultam, a chiral auxiliary derived from the bicyclo[2.2.1]heptane scaffold, has been employed in asymmetric transformations. Investigating its catalytic properties and applications can enhance synthetic methodologies.
b. Formal [4 + 2] Cycloaddition Reactions: Recent work has demonstrated an organocatalytic formal [4 + 2] cycloaddition reaction to access bicyclo[2.2.1]heptane-1-carboxylates. This method allows rapid synthesis of diverse derivatives from simple starting materials.
- Fu, J.-G., Shan, Y.-F., Sun, W.-B., Lin, G.-Q., & Sun, B.-F. (2016). An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(20), 5229–5232
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-ZDCRXTMVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate |
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